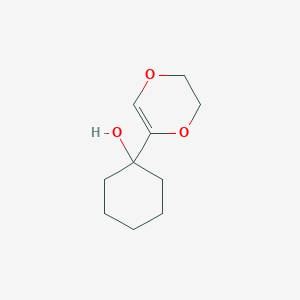
Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- is a chemical compound that features a cyclohexanol moiety attached to a 5,6-dihydro-1,4-dioxin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- typically involves the reaction of cyclohexanol with a suitable dihydro-1,4-dioxin derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexane derivatives .
Scientific Research Applications
Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as an intermediate in drug synthesis.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the dihydro-1,4-dioxin group.
Cyclohexanone: An oxidized form of cyclohexanol.
1,4-Dioxane: A related compound with a similar dioxin structure but lacking the cyclohexanol moiety.
Uniqueness
Cyclohexanol, 1-(5,6-dihydro-1,4-dioxin-2-yl)- is unique due to the combination of the cyclohexanol and dihydro-1,4-dioxin groups, which may confer distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
101823-09-0 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-dioxin-5-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16O3/c11-10(4-2-1-3-5-10)9-8-12-6-7-13-9/h8,11H,1-7H2 |
InChI Key |
HKRIFSZXSLZQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=COCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















